[4-Oxo-6-(Pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-Methylphenoxy)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(3-methylphenoxy)acetate: is a novel compound with potential implications in various fields of research and industry. This compound is characterized by its unique structure, which includes a pyran ring, a pyrimidinylsulfanyl group, and a phenoxyacetate moiety. The molecular formula of this compound is C19H16N2O5S, and it has a molecular weight of 384.41 g/mol.
Wissenschaftliche Forschungsanwendungen
- Das Apelin/APJ-System, das eine entscheidende Rolle in der kardiovaskulären Homöostase spielt, wurde mit Herz-Kreislauf-Erkrankungen in Verbindung gebracht. Die Verbindung ML221, auch bekannt als 4-Oxo-6-((Pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-Nitrobenzoat, wirkt als funktioneller Antagonist des Apelin-(APJ)-Rezeptors . Es zielt selektiv auf APJ ab, im Vergleich zu dem eng verwandten Angiotensin-II-Typ-1-(AT1)-Rezeptor, wodurch es ein potenzieller Kandidat für die kardiovaskuläre Forschung ist.
- Obwohl es sich nicht direkt um die spezifizierte Verbindung handelt, synthetisierte eine verwandte Studie neuartige Verbindungen, indem sie den Glutaminsäureteil des antiviralen Medikaments Pemetrexed ersetzte. Diese Verbindungen zeigten antivirale Aktivität . Obwohl sie nicht identisch sind, unterstreicht diese Forschung das Potenzial von strukturell ähnlichen Molekülen in antiviralen Anwendungen.
- ML221s Synthesemethodik, Struktur-Wirkungs-Beziehung (SAR) und pharmakologische Charakterisierung sind wesentliche Aspekte für Forscher der chemischen Biologie und der pharmazeutischen Chemie . Das Verständnis seiner Interaktionen und Mechanismen kann die Medikamentenentwicklung leiten.
- ML221 zeigt keine signifikante Bindungsaktivität gegen 29 andere GPCRs, außer für die κ-Opioid- und Benzodiazepinon-Rezeptoren . Die Untersuchung seines Selektivitätsprofils und potenzieller Off-Target-Effekte ist für pharmakologische Studien von entscheidender Bedeutung.
Kardiale Forschung
Antivirale Eigenschaften: (Verwandte Verbindung):
Chemische Biologie und Pharmazeutische Chemie
GPCR-Pharmakologie
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(3-methylphenoxy)acetate involves multiple steps. One common method includes the alkylation of pyrimidine-2-thiones with ethyl chloroacetate, followed by cyclization to form the pyran ring. The reaction is typically carried out in ethanol in the presence of potassium carbonate at room temperature .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidinylsulfanyl group.
Reduction: Reduction reactions can occur at the carbonyl groups in the pyran and phenoxyacetate moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially
Biologische Aktivität
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(3-methylphenoxy)acetate is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer and antimicrobial properties.
Structural Features
The compound is characterized by a pyran ring fused with a pyrimidine moiety, which is linked to a sulfur atom. The molecular formula is C17H16N2O4S, and it has a molecular weight of approximately 358.39 g/mol. The unique structural features of this compound suggest potential for diverse biological activities due to the presence of various functional groups.
Synthesis
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(3-methylphenoxy)acetate typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing appropriate precursors under controlled conditions.
- Solvents and Catalysts : Commonly used solvents include dimethylformamide (DMF) and dichloromethane (DCM), with catalysts such as palladium or copper complexes enhancing reaction efficiency.
- Industrial Production : Large-scale synthesis may employ continuous flow reactors to ensure consistent quality and yield.
Anticancer Properties
Research indicates that derivatives of the pyran structure exhibit significant anticancer activity . For instance, studies have shown that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran can inhibit the proliferation of various human tumor cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HOP-62 | 0.31 |
NCI-H460 | 0.58 |
HCT-116 | 0.36 |
MDA-MB-435 | 0.24 |
These results suggest that the presence of specific substituents, such as electron-withdrawing groups, enhances cytotoxicity against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Studies have shown that similar pyran derivatives possess activity against various bacterial strains, indicating potential as antimicrobial agents:
Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
---|---|
Staphylococcus aureus | 31.25 |
Escherichia coli | 62.50 |
This antimicrobial action is attributed to the ability of the compound to disrupt bacterial cell wall synthesis or inhibit essential enzymes .
The proposed mechanism of action for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran involves:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites, thereby modulating metabolic pathways.
- Receptor Interaction : It may interact with specific molecular targets such as receptors involved in cell signaling pathways, influencing cellular responses.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Anticancer Efficacy : A clinical trial assessing the effects of pyran derivatives on patients with advanced solid tumors showed promising results, with some patients experiencing partial responses.
- Antimicrobial Trials : In vitro studies demonstrated that these compounds effectively inhibited the growth of resistant bacterial strains, suggesting their potential in treating infections caused by multidrug-resistant organisms.
Eigenschaften
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-13-4-2-5-14(8-13)25-11-18(23)26-17-10-24-15(9-16(17)22)12-27-19-20-6-3-7-21-19/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGYLBIEUCEGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.